molecular formula C7H12BrCl B1290897 2-Bromo-7-chloro-1-heptene CAS No. 485320-15-8

2-Bromo-7-chloro-1-heptene

Cat. No.: B1290897
CAS No.: 485320-15-8
M. Wt: 211.53 g/mol
InChI Key: KNMGSYMNJLSGPQ-UHFFFAOYSA-N
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Description

2-Bromo-7-chloro-1-heptene (2BC1H) is a compound that has been studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Stereoselective Synthesis of Highly Substituted Carbocycles

Research indicates that reactions mediated by K2CO3 involving 7-bromo-2-heptenoate with active methylene compounds facilitate the stereoselective synthesis of highly substituted cyclohexane derivatives. This is achieved through a sequence of SN2-conjugate addition reactions, demonstrating the compound's utility in the stereoselective synthesis of complex carbocycles (Tong et al., 2012).

Applications in Olefin Metathesis Reactions

Olefin metathesis reactions on GaN (0001) surfaces have shown the practicality of surface termination with desired chemical groups, utilizing 7-bromo-1-heptene. The process involves hydrogen termination followed by chlorine termination and alkene group termination via a Grignard reaction, ultimately leading to the binding of 7-bromo-1-heptene. This demonstrates the compound's role in modifying surface chemical properties for technological applications (Makowski et al., 2011).

Molecular Studies in Photoreaction Mechanisms

Photoreaction mechanisms involving brominated compounds have been explored, providing insights into the dynamics of bond rupture and the effects of laser–molecule coupling. Although the direct study on 2-Bromo-7-chloro-1-heptene is not specified, related research on brominated ethylenes under intense femtosecond laser pulses sheds light on the complex interaction dynamics that could be applicable to understanding the photoreactivity of similar compounds (Castillejo et al., 2002).

Advanced Materials Development

The development of semiconducting hybrid perovskites involving halogenated compounds, akin to this compound, illustrates the compound's potential in the fabrication of next-generation semiconductors. Research focusing on the steric interaction between organic and inorganic layers in these perovskites highlights the importance of halogenated molecules in tuning the materials' properties for electronic applications (Xu et al., 2003).

Synthetic Chemistry Innovations

Innovations in synthetic chemistry have leveraged bromo and chloro compounds for the efficient synthesis of complex molecules. For example, the palladium-catalyzed bromoalkynylation of C-C double bonds showcases a technique for constructing highly functionalized products from simple alkynes, demonstrating the utility of bromo-chloro compounds in facilitating atom-economic synthetic pathways (Li et al., 2011).

Properties

IUPAC Name

2-bromo-7-chlorohept-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrCl/c1-7(8)5-3-2-4-6-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMGSYMNJLSGPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641084
Record name 2-Bromo-7-chlorohept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485320-15-8
Record name 2-Bromo-7-chlorohept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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